molecular formula C14H15NO B1196106 N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl CAS No. 70786-72-0

N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl

Cat. No.: B1196106
CAS No.: 70786-72-0
M. Wt: 213.27 g/mol
InChI Key: UTWFEHCOAXSLRA-UHFFFAOYSA-N
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Description

Contextual Significance in Biochemical Pathways and Metabolite Research

The significance of N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl lies in its central role in the metabolic activation of its parent compound, DMABP. nih.gov Aromatic amines like DMABP are not directly carcinogenic; they require metabolic processing by the body to exert their toxic effects. nih.govresearchgate.net This bioactivation process is a multi-step pathway.

The initial and rate-limiting step for many arylamines is N-oxidation, or N-hydroxylation, catalyzed primarily by cytochrome P450 enzymes (specifically, the CYP1A2 isoform for many planar arylamines) in the liver. nih.govresearchgate.netresearchgate.net This reaction converts the parent amine into its corresponding N-hydroxy metabolite, in this case, this compound. nih.govresearchgate.net

This N-hydroxy metabolite is considered a proximate carcinogen, meaning it is one step away from the ultimate carcinogenic form. nih.gov However, even this compound is generally not reactive enough to bind to cellular macromolecules like DNA under normal physiological conditions (neutral pH). nih.gov It requires a second activation step, which typically involves esterification of the N-hydroxy group. nih.govresearchgate.net This can occur through several enzymatic pathways:

O-acetylation: Catalyzed by N-acetyltransferases (NATs), this pathway uses acetyl coenzyme A (AcCoA) to form a highly unstable N-acetoxy ester. nih.govoup.comnih.gov This ester rapidly breaks down to form a highly electrophilic arylnitrenium ion, which is the ultimate carcinogen that readily reacts with DNA to form adducts. nih.govnih.gov

O-sulfonation: Catalyzed by sulfotransferases (SULTs), this pathway uses 3'-phosphoadenosine-5'-phosphosulfate as a cofactor. However, studies have indicated that this pathway may not be significant for the activation of this compound. nih.gov

Research has shown that the AcCoA-dependent activation of this compound is a key pathway leading to DNA binding. nih.govoup.comnih.gov The cytosolic fraction of liver cells, where certain NAT enzymes are located, shows significantly higher activity in this process compared to other cellular fractions. nih.gov This metabolic activation and subsequent DNA adduct formation are considered critical initiating events in the carcinogenesis of aromatic amines. nih.govmssm.edu

Historical Perspectives on Arylamine Metabolite Investigations

The understanding of arylamine carcinogenicity has evolved significantly over more than a century. In the late 19th century, a high incidence of bladder cancer was observed among workers in the aniline (B41778) dye industry. nih.gov Initially, it was thought that the parent arylamine compounds were directly responsible. However, this hypothesis failed to explain why tumors often appeared in tissues distant from the point of exposure, such as the urinary bladder, after the chemicals were processed by the liver. researchgate.netnih.gov

The pioneering work of researchers like Elizabeth and James Miller on the metabolism of the arylamine 2-aminofluorene (B1664046) (AF) in the mid-20th century led to a paradigm shift. They proposed the concept of metabolic activation, demonstrating that most chemical carcinogens are, in fact, procarcinogens that must be converted into chemically reactive "ultimate carcinogens" within the body. researchgate.net A pivotal discovery was the identification of N-hydroxy metabolites as the first and crucial step in this activation pathway. researchgate.netnih.gov

Subsequent research on other carcinogenic arylamines, such as 4-aminobiphenyl (B23562) (4-ABP) and benzidine, solidified this concept. nih.govnih.gov It was established that N-hydroxylation in the liver produces N-hydroxyarylamines, which can then be transported to other tissues. nih.govebi.ac.uk In the urinary bladder, for example, the acidic environment of urine can facilitate the breakdown of these metabolites into reactive nitrenium ions, or local enzymes like N-acetyltransferase 1 (NAT1) can catalyze the final activation step (O-acetylation). nih.govresearchgate.net The investigation into this compound is built upon this foundational knowledge, examining a specific and potent member of the arylamine class to further detail these fundamental mechanisms. oup.comnih.gov

Role as a Model Compound in Mechanistic Studies

This compound is frequently used as a model compound to investigate the specific mechanisms of arylamine-induced cancer. nih.gov By administering the proximate carcinogen directly, researchers can bypass the initial N-hydroxylation step, allowing for a more focused study of the subsequent activation pathways and organ-specific effects. nih.gov

One of the most notable uses of this compound is in the establishment of animal models for prostate cancer. nih.gov Studies have shown that administration of this compound to rats induces prostate carcinomas in a dose-dependent manner. nih.gov This provides a more specific and reliable method for inducing prostate tumors compared to using the parent compound, DMABP, which can cause toxicity in multiple other organs. nih.govnih.gov

In addition to in-vivo studies, this compound is used in in-vitro assays to dissect the biochemical activation pathways. For instance, it has been used to:

Demonstrate that it can be activated to bind to DNA through both acid catalysis and enzymatic esterification via acetyl coenzyme A (AcCoA). nih.gov

Compare the efficiency of different acyl donors in the activation process. oup.comnih.gov

Characterize the specific enzymes involved, showing that cytosolic AcCoA-dependent N,O-acyltransferase is a primary catalyst for its activation to a DNA-binding species. nih.govoup.comnih.gov

These mechanistic studies using this compound are crucial for understanding why certain tissues are more susceptible to arylamine-induced cancers and for identifying the key enzymatic steps that could be targets for cancer prevention strategies. mssm.edu

Research Data Tables

The following tables present comparative data from academic research on the metabolic activation of this compound and related compounds.

Table 1: Comparative Acetyl Coenzyme A (AcCoA)-Dependent DNA Binding of Various N-Hydroxy Arylamines

This table shows the relative efficiency of AcCoA-dependent metabolic activation for several N-hydroxy arylamines, as measured by their binding to DNA in the presence of rat hepatic cytosol.

CompoundRelative DNA Binding ActivitySource
N-OH-3,2'-dimethyl-4-aminobiphenylHigh nih.gov
N-OH-2-aminofluoreneHigh nih.gov
N-OH-4-aminobiphenylModerate nih.gov
N-OH-N'-acetylbenzidineLower nih.gov
N-OH-2-naphthylamineLower nih.gov
N-OH-N-methyl-4-aminoazobenzeneNot a substrate nih.gov

Data is qualitative based on the reported order of activity: N-OH-DMABP, N-OH-AF > N-OH-ABP > N-OH-N'-acetylbenzidine > N-OH-2-naphthylamine.

Table 2: Tissue-Specific AcCoA-Dependent Activation of this compound in Rats

This table illustrates the metabolic activation of this compound in cytosols from different rat tissues, which are known targets for arylamine carcinogenesis.

TissueActivation DetectedSource
LiverYes oup.com, nih.gov
IntestineYes oup.com, nih.gov
Mammary GlandYes oup.com, nih.gov
KidneyYes oup.com, nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70786-72-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-[2-methyl-4-(2-methylphenyl)phenyl]hydroxylamine

InChI

InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)12-7-8-14(15-16)11(2)9-12/h3-9,15-16H,1-2H3

InChI Key

UTWFEHCOAXSLRA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)NO)C

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)NO)C

Other CAS No.

70786-72-0

Synonyms

N-hydroxy-3,2'-dimethyl-4-aminobiphenyl
OH-DMABP

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling for Research

Laboratory Synthesis Approaches for N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl

The laboratory synthesis of N-hydroxyarylamines such as this compound typically involves the controlled reduction of the corresponding nitroaromatic precursor. A common and effective method is the reduction of a nitro compound using zinc dust in the presence of an ammonium (B1175870) salt.

A plausible synthetic route for this compound would start from 3,2'-dimethyl-4-nitro-biphenyl. The synthesis can be conceptualized in the following steps:

Nitration of 3,2'-dimethylbiphenyl: The starting biphenyl (B1667301) compound would undergo nitration to introduce a nitro group at the C4 position, yielding 3,2'-dimethyl-4-nitro-biphenyl. This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis.

Selective Reduction: The subsequent and most critical step is the selective reduction of the nitro group to a hydroxylamine (B1172632). This transformation is often achieved using zinc dust in a neutral or slightly acidic medium, such as aqueous ammonium chloride, at controlled temperatures to avoid over-reduction to the corresponding amine (3,2'-dimethyl-4-aminobiphenyl). The reaction progress must be carefully monitored to isolate the desired N-hydroxy product.

Alternative methods for the reduction of nitroarenes to N-arylhydroxylamines include catalytic hydrogenation with specific catalysts (e.g., platinum on carbon) under controlled conditions or using other reducing agents like aluminum amalgam. The choice of method depends on the desired yield, scale, and sensitivity of the starting material to the reaction conditions. For instance, N-hydroxyindoles can be prepared via a base-mediated cyclization of specific nitroaryl compounds. nih.gov

Preparation of Isotopically Labeled this compound for Tracing Metabolic Fates and Adduct Formation

Isotopically labeled compounds are indispensable tools in metabolic and mechanistic studies. scbt.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D) or radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) into the structure of this compound allows for its sensitive detection and quantification in complex biological matrices. nih.gov

Deuterium Labeling: Deuterium-labeled compounds are valuable for metabolic studies and as internal standards in quantitative mass spectrometry. clearsynth.commdpi.com The introduction of deuterium can alter metabolic rates due to the kinetic isotope effect, providing insights into metabolic pathways. princeton.edu A common strategy for synthesizing deuterium-labeled this compound involves using a deuterated reducing agent during the reduction of the nitro precursor.

Synthesis using a deuterated reagent: The reduction of 3,2'-dimethyl-4-nitro-biphenyl can be performed using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) with appropriate catalysts, or through catalytic transfer hydrogenation using a deuterium donor.

H-D Exchange: Another approach involves hydrogen-deuterium exchange reactions on the parent amine or the final N-hydroxy compound, often catalyzed by a metal such as palladium on carbon (Pd/C) in the presence of D₂O. mdpi.com This can lead to the incorporation of deuterium atoms at specific positions on the aromatic rings. nih.gov

Carbon-14 or Tritium Labeling: Radioisotopic labeling with ¹⁴C or ³H is employed for highly sensitive tracing studies, including DNA adduct formation. ebi.ac.uk The synthesis of ¹⁴C- or ³H-labeled this compound requires the incorporation of the isotope at an early stage of the synthesis. This could involve using a labeled precursor for one of the aromatic rings before the biphenyl coupling reaction or introducing a labeled methyl group. The subsequent synthetic steps would be carried out on the labeled intermediate to yield the final radiolabeled product.

The use of isotopically labeled N-hydroxy-4-aminobiphenyl has been crucial in studies investigating DNA adducts. ebi.ac.uk For example, ³H-labeled N-hydroxy-4-aminobiphenyl ([³H]N-OH-ABP) was used to study its binding to RNA and DNA in human uroepithelial cells. ebi.ac.uk

Analytical Characterization of Synthetic Products for Research Applications

Rigorous analytical characterization is necessary to confirm the structure and purity of synthesized this compound and its isotopically labeled analogues. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. news-medical.net

¹H NMR: The proton NMR spectrum would confirm the presence and connectivity of all protons in the molecule. hw.ac.ukyoutube.com Key signals would include those for the two methyl groups, the aromatic protons on both rings, and the exchangeable protons of the N-OH group. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for confirming the substitution pattern. news-medical.net The OH and NH protons often appear as broad singlets and their signals can be confirmed by D₂O exchange. hw.ac.uk

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms, further confirming the biphenyl backbone and the position of the substituents. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. govinfo.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For this compound (C₁₄H₁₅NO), the expected monoisotopic mass is 213.1154 g/mol . chemspider.com

Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly valuable for analyzing complex biological samples and can be enhanced by using nanoflow LC systems for improved sensitivity. nih.gov Predicted mass spectrometry data can guide the identification of the compound and its adducts. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound

The following table displays predicted collision cross-section (CCS) values for various adducts of this compound, which are useful in ion mobility-mass spectrometry analysis. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺214.12265146.9
[M+Na]⁺236.10459155.1
[M-H]⁻212.10809153.0
[M+NH₄]⁺231.14919165.0
[M+K]⁺252.07853150.8
[M+H-H₂O]⁺196.11263140.1
[M]⁺213.11482146.0

Data sourced from PubChem. uni.lu

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the synthesized compound. ebi.ac.uk When coupled with UV-Vis detection, HPLC can also provide information about the chromophoric system of the molecule.

Metabolic Pathways and Enzymatic Transformations of N Hydroxy 3,2 Dimethyl 4 Aminobiphenyl

Formation of N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl from Parent Aminobiphenyls

The initial and rate-limiting step in the metabolic activation of many carcinogenic aromatic amines is N-hydroxylation. This process converts the parent amine into a more reactive N-hydroxy arylamine.

The N-hydroxylation of primary aromatic amines is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.gov Among the various CYP isozymes, CYP1A2 is recognized as the primary enzyme responsible for the metabolic activation of many aromatic and heterocyclic amines through N-oxidation. nih.govacs.orgh1.co This activation is a crucial event, as it leads to the formation of metabolites that can covalently bind to DNA, initiating the carcinogenic process. acs.orgh1.co

The mechanism of N-hydroxylation by CYP1A2 has been the subject of theoretical studies. Two potential pathways have been investigated: a classical radicaloid mechanism involving hydrogen atom transfer and an alternative anionic mechanism involving proton transfer. nih.govacs.org While the ferryl-oxo intermediate (Compound I) in the P450 catalytic cycle has a high thermodynamic drive to activate aromatic amines, evidence suggests that the anionic mechanism is consistent with a variety of experimental observations. nih.govacs.org This mechanism involves the abstraction of a proton from the amine by the ferrous-peroxo species of the enzyme, followed by the formation of the N-hydroxy metabolite. nih.govh1.co The efficiency of this process is influenced by factors such as the binding affinity of the amine within the CYP1A2 active site and the resonance stabilization of the resulting anionic intermediates. h1.co

While CYP1A2 is the main catalyst for the N-hydroxylation of the related compound 4-aminobiphenyl (B23562) (ABP) in human and rat liver microsomes, other isoforms such as CYP1A1 may also play a role. nih.gov In a mouse model, CYP2E1 has also been identified as a major enzyme in the N-hydroxylation of ABP. nih.govnih.gov

The enzymatic activity leading to the formation of N-hydroxy arylamines exhibits significant variation between different species and across various tissues within the same organism. These differences can have a profound impact on the susceptibility to arylamine-induced carcinogenesis.

For instance, studies using hepatic cytosol demonstrated marked species differences in the acetyl coenzyme A (AcCoA)-dependent metabolic activation of this compound (N-OH-DMABP). The activity, measured by DNA binding, followed the order: rabbit > hamster > rat > mouse. nih.govoup.com Notably, no activity was detected in the hepatic or bladder cytosol of dogs for any of the N-hydroxy arylamines tested, including N-OH-DMABP. nih.govoup.com

Within a single species, such as the rat, N-hydroxylation and subsequent activation are not confined to the liver. AcCoA-dependent activation of N-OH-DMABP has been detected in cytosols from the intestine, mammary gland, and kidney, which are also target organs for arylamine-induced tumors. nih.govoup.com In the rat liver, the cytosolic activity for AcCoA-dependent DNA-binding of N-OH-DMABP was found to be five times greater than that in the microsomal or mitochondrial/nuclear fractions. nih.govoup.com

Extra-hepatic tissues can express different profiles of CYP enzymes. In humans, CYP1A1, CYP1B1, and CYP2A13 are present in extra-hepatic tissues and may contribute to the local metabolic activation of aromatic amines. nih.gov Furthermore, peroxidative activation by enzymes like prostaglandin (B15479496) H synthase can be a predominant pathway in tissues with low levels of CYP enzymes. nih.gov

Table 1: Species Variation in Hepatic Cytosolic AcCoA-Dependent Activation of N-OH-DMABP
SpeciesRelative Activity RankReference
Rabbit1 (Highest) nih.gov
Hamster2 nih.gov
Rat3 nih.gov
Mouse4 nih.gov
DogUndetectable nih.gov

Subsequent Metabolic Activation Pathways of this compound

Following its formation, this compound can undergo further metabolic activation, primarily through esterification reactions. These pathways convert the N-hydroxy metabolite into a highly unstable ester, which can spontaneously break down to form a reactive aryl nitrenium ion, the ultimate electrophile that binds to DNA.

A major pathway for the metabolic activation of N-hydroxy arylamines is O-acetylation, a reaction catalyzed by cytosolic N-acetyltransferases (NATs) using acetyl coenzyme A (AcCoA) as a cofactor. nih.govoup.comh-its.org This process results in the formation of an N-acetoxyarylamine. nih.gov This metabolite is highly unstable and can lead to the formation of DNA adducts. nih.gov

Two primary NAT isozymes, NAT1 and NAT2, are expressed in humans and other mammals. nih.govnih.gov Both enzymes can catalyze the N-acetylation of parent arylamines (a detoxification step) and the O-acetylation of N-hydroxy arylamines (an activation step). nih.govwikipedia.org The AcCoA-dependent activation of N-OH-DMABP has been demonstrated in the hepatic cytosols of several species and in various target tissues in the rat. nih.govoup.com

NAT1 and NAT2 exhibit distinct but overlapping substrate specificities. nih.gov The structural features of the arylamine substrate, such as the position of alkyl substituents, can significantly influence which isozyme preferentially metabolizes it. nih.gov

The gene for NAT2 is polymorphic in humans and many other species, leading to distinct phenotypes: rapid, intermediate, and slow acetylators. nih.govnih.gov This genetic polymorphism can significantly affect the rate of both N-acetylation and O-acetylation of arylamine substrates. nih.govnih.govresearchgate.net

Studies in cryopreserved human hepatocytes show a clear NAT2 genotype-dependent N-acetylation of 4-aminobiphenyl, with rapid acetylators having 3- to 4-fold higher activity than slow acetylators. nih.govresearchgate.netlouisville.edu This genotype-dependency extends to O-acetylation. In hamsters, O-acetyltransferase activity for N-hydroxy-2-aminofluorene (N-OH-AF) directly reflected the NAT2 acetylator genotype in liver, intestine, kidney, and lung. nih.gov Similarly, O-acetylation of N-OH-ABP in hamster tissues was significantly higher in rapid acetylators and correlated with NAT2 activity. nih.gov

However, the influence of the acetylator genotype on the activation of N-OH-DMABP is less straightforward. In studies with inbred hamsters, the acetylator genotype was not consistently expressed for the metabolic activation of N-OH-DMABP in unfractionated tissue cytosols. nih.gov Furthermore, a study measuring DMABP-DNA adducts in the tissues of rapid and slow acetylator hamsters found no significant difference in the levels of adducts between the two genotypes. nih.gov This contrasts with findings for other arylamines where the NAT2 genotype is a critical determinant of metabolic activation and suggests that for DMABP, other enzymes or pathways may play a more dominant role in certain tissues or species, or that both NAT1 and NAT2 contribute significantly to its activation. nih.govnih.gov

Table 2: Influence of NAT2 Acetylator Genotype on Arylamine Metabolism
SubstrateMetabolic ReactionOrganism/SystemFindingReference
4-Aminobiphenyl (ABP)N-acetylationHuman HepatocytesSignificantly higher activity in rapid vs. slow acetylators. nih.gov
N-Hydroxy-2-aminofluorene (N-OH-AF)O-acetylationHamster TissuesActivity reflected NAT2 genotype in liver, intestine, kidney, and lung. nih.gov
N-Hydroxy-4-aminobiphenyl (N-OH-ABP)O-acetylationHamster TissuesSignificantly higher activity in rapid vs. slow acetylators. nih.gov
This compound (N-OH-DMABP)O-acetylationHamster Tissues (unfractionated cytosol)Acetylator genotype was not consistently expressed. nih.gov
3,2'-Dimethyl-4-aminobiphenyl (DMABP)DNA Adduct FormationHamster TissuesAdduct levels did not differ significantly between rapid and slow acetylators. nih.gov

Intramolecular N,O-Acetyltransfer (Arylhydroxamic Acid N,O-Acyltransferase Activity)

The metabolic activation of N-hydroxy arylamines can be catalyzed by arylhydroxamic acid N,O-acyltransferase, an enzyme that facilitates the intramolecular transfer of an acetyl group from the nitrogen to the oxygen of a hydroxamic acid (N-acetyl-N-hydroxy-arylamine). This process generates a reactive N-acetoxy-arylamine ester, which can spontaneously break down to a highly reactive nitrenium ion that binds to DNA.

While direct studies on the intramolecular N,O-acetyltransfer of N-acetyl-N-hydroxy-3,2'-dimethyl-4-aminobiphenyl are not extensively detailed in the available research, the activity of arylhydroxamic acid N,O-acyltransferase has been characterized using other arylhydroxamic acid substrates like N-hydroxy-N-2-acetylaminofluorene and N-hydroxy-N-4-acetylaminobiphenyl. nih.gov Research on these related compounds shows that the acyltransferase catalyzes the formation of arylamine-substituted nucleic acids. nih.gov In the lactating mammary glands of rats, this enzyme activity was identified as a single component with a molecular weight of approximately 28,000. nih.gov

It is important to note the distinction between this pathway, which requires an N-acetylated hydroxylamine (B1172632) (a hydroxamic acid), and the direct activation of N-hydroxy arylamines by other mechanisms, such as O-acetylation via S-Acetyl Coenzyme A (AcCoA), which does not require prior N-acetylation of the hydroxylamine.

Esterification by S-Acetyl Coenzyme A (AcCoA)-Dependent Enzymes

A primary pathway for the metabolic activation of this compound (N-OH-DMABP) is through O-acetylation mediated by S-Acetyl Coenzyme A (AcCoA)-dependent enzymes. This reaction, often referred to as O-acetyltransferase activity, is a critical bioactivation step. Cytosolic N-acetyltransferases (NATs) are known to catalyze this AcCoA-dependent O-acetylation of N-hydroxy arylamines, leading to the formation of reactive N-acetoxy esters.

Studies using rat hepatic cytosol have demonstrated significant AcCoA-dependent DNA binding for several N-hydroxy arylamines, with N-OH-DMABP showing high reactivity. nih.gov The activity with N-OH-DMABP was comparable to that of N-hydroxy-2-aminofluorene (N-OH-AF) and greater than that of N-hydroxy-4-aminobiphenyl. nih.gov However, this activation pathway is not universal across all species; for instance, no activity was detected in dog hepatic or bladder cytosol with any of the N-hydroxy arylamines tested. nih.gov In hamsters, the AcCoA-dependent metabolic activation of N-OH-DMABP did not consistently correlate with the acetylator genotype, unlike the activation of other arylamines.

S-Acetyl Coenzyme A is the principal acyl donor for the O-acetylation of N-OH-DMABP. However, research has shown that other acyl donors can also mediate this activation. In studies with rat hepatic cytosol using N-OH-DMABP as the substrate, activation leading to DNA-bound products was also observed with acetoacetyl-CoA and propionyl-CoA. nih.gov Other acyl-CoA compounds tested did not serve as effective donors. nih.gov Furthermore, p-nitrophenyl acetate, which is known to generate acetyl-enzyme intermediates, was able to effectively substitute for AcCoA in mediating the activation. nih.gov

Table 1: Acyl Donor Specificity for N-OH-DMABP Activation in Rat Hepatic Cytosol

Acyl Donor Ability to Mediate DNA Binding
S-Acetyl Coenzyme A (AcCoA) Effective
Acetoacetyl-CoA Effective
Propionyl-CoA Effective
Folinic Acid & other acyl CoAs Not Detected
p-Nitrophenyl Acetate Effective

Data derived from studies on the activation of [3H]N-OH-arylamines to DNA-bound products. nih.gov

The enzymatic activation of N-OH-DMABP via AcCoA-dependent pathways is predominantly a cytosolic process. Subcellular fractionation of rat liver demonstrated that the AcCoA-dependent DNA-binding of N-OH-DMABP was five times greater in the cytosol compared to the microsomal or mitochondrial/nuclear fractions. nih.govnih.gov This cytosolic activity was notably insensitive to inhibition by paraoxon, an esterase/deacetylase inhibitor. nih.gov In contrast, the lower level of activity observed in the other subcellular fractions was almost completely inhibited by paraoxon, suggesting a different enzymatic mechanism in those compartments. nih.gov This AcCoA-dependent activation has also been detected in the cytosols of other rat tissues that are targets for arylamine carcinogenesis, including the intestine, mammary gland, and kidney. nih.govnih.gov

Competing Inactivation and Elimination Pathways

Concurrent with bioactivation pathways, this compound is subject to detoxification and elimination reactions. These competing pathways, primarily conjugation reactions, convert the compound into more water-soluble metabolites that can be readily excreted. The balance between activation and inactivation is a key determinant of its carcinogenic potential.

N-glucuronidation is a major detoxification pathway for many xenobiotics, including arylamines and their metabolites. This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the polarity of the compound, facilitating its elimination.

While specific studies on the N-glucuronidation of this compound are limited, data from related bulky arylamines provide insight into this metabolic route. For instance, the N-hydroxy derivative of 4-aminobiphenyl (N-OH-ABP) is a substrate for human UGTs. nih.gov Human UGT1.7, which conjugates both planar and bulky phenols, has been shown to have activity towards N-OH-ABP, whereas rat and human UGT1.6 are less effective with bulky arylamines. nih.gov N-glucuronidation of tertiary amines is primarily catalyzed by human UGT1A4 and UGT2B10. nih.govhyphadiscovery.com For some related compounds, such as N-hydroxy-4'-fluoro-4-acetylaminobiphenyl, the N-O-glucuronide conjugate is the main metabolite excreted in bile. nih.gov When competing pathways like sulfation are inhibited, the excretion of the N-O-glucuronide conjugate increases significantly. nih.gov

N-sulfation is another significant pathway that can function as either a detoxification or bioactivation route, depending on the stability of the resulting sulfate (B86663) conjugate. The reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonyl group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamine.

The resulting N-sulfoxy ester can be unstable, collapsing to form the reactive nitrenium ion, thus representing a bioactivation pathway. Studies on the closely related compound N-hydroxy-4-aminobiphenyl (N-OH-ABP) have shown that it is readily metabolized by sulfotransferases in human liver and colon cytosol. nih.gov This activity is highly correlated with the thermostable phenol (B47542) sulfotransferase (TS-PST), also known as SULT1A1. nih.gov This specific sulfotransferase can metabolically activate N-OH-ABP into a reactive sulfuric acid ester intermediate that binds to DNA. nih.gov Conversely, sulfation of N-OH-ABP in the liver may also serve as a detoxification mechanism for extrahepatic tissues like the urinary bladder by reducing the systemic bioavailability of the unconjugated hydroxylamine. nih.gov Research on various aromatic hydroxamic acids and hydroxylamines has confirmed that sulfation activity is present in adult human liver cytosol for numerous related compounds. nih.gov

Table 2: Compound Names

Compound Name Abbreviation
This compound N-OH-DMABP
3,2'-Dimethyl-4-aminobiphenyl DMABP
S-Acetyl Coenzyme A AcCoA
N-Hydroxy-2-aminofluorene N-OH-AF
N-Hydroxy-4-aminobiphenyl N-OH-ABP
N-Acetyl-N-hydroxy-3,2'-dimethyl-4-aminobiphenyl
N-Hydroxy-N-2-acetylaminofluorene
N-Hydroxy-N-4-acetylaminobiphenyl
p-Nitrophenyl acetate
Paraoxon
Uridine diphosphate-glucuronic acid UDPGA
N-Hydroxy-4'-fluoro-4-acetylaminobiphenyl
Ring Hydroxylation and Subsequent Conjugation

The metabolic fate of this compound, a proximate carcinogen, involves several biotransformation pathways. While direct evidence for the ring hydroxylation of this compound is not extensively documented, the metabolism of the closely related compound, N-hydroxy-4-aminobiphenyl (N-OH-ABP), provides significant insights. For N-OH-ABP, hydroxylation can occur on the aromatic rings, leading to the formation of various phenolic metabolites. Specifically, in vitro studies with liver fractions from several species have identified 3-hydroxy-4-aminobiphenyl (B1217912) as a major metabolite, with hydroxylation at the 4'- and 2'- positions occurring as minor pathways nih.gov. It is plausible that this compound undergoes similar ring hydroxylation, although the presence of methyl groups on both rings may influence the position and rate of this reaction.

Following N-hydroxylation, or potentially ring hydroxylation, the compound undergoes conjugation reactions, which are critical for either its detoxification or further activation. For this compound, a key conjugation pathway is O-acetylation, mediated by cytosolic N-acetyltransferases (NATs) utilizing acetyl coenzyme A (AcCoA) as a cofactor. This AcCoA-dependent metabolic activation has been demonstrated in rat hepatic cytosol, leading to the formation of reactive intermediates that can bind to DNA nih.gov. In addition to AcCoA, other acyl donors such as acetoacetyl-CoA and propionyl-CoA can also facilitate the activation of this compound nih.gov.

For the analogous compound N-OH-ABP, other significant conjugation pathways have been identified, including glucuronidation and sulfation. The formation of a glucuronic acid conjugate of N-OH-ABP is considered a transport mechanism, potentially carrying the carcinogen to target tissues like the bladder. Sulfation, catalyzed by sulfotransferases (SULTs), represents another activation pathway, converting N-OH-ABP into a highly reactive sulfuric acid ester intermediate that can form DNA adducts nih.gov. While not directly demonstrated for this compound, the existence of these pathways for a closely related analogue suggests they may also play a role in its metabolism.

Enzymatic Regulation and Modulation of this compound Metabolism

Effects of Enzyme Inhibitors and Inducers on Metabolic Profiles

The metabolic pathways of this compound are subject to regulation by various chemical agents that can either inhibit or induce the activity of the metabolizing enzymes. This modulation can significantly alter the balance between detoxification and activation, thereby influencing the ultimate biological effects of the compound.

Enzyme Inhibitors:

The enzymatic activation of this compound can be influenced by specific inhibitors. For instance, the AcCoA-dependent activation of this compound in rat liver cytosol is notably insensitive to inhibition by paraoxon, an esterase/deacetylase inhibitor nih.gov. However, the metabolic activity in microsomal and mitochondrial/nuclear fractions is almost completely inhibited by paraoxon, suggesting the involvement of different enzyme isoforms or complexes in various cellular compartments nih.gov.

Drawing parallels from the related N-hydroxy-4-aminobiphenyl (N-OH-ABP), inhibitors of sulfotransferases, such as 2,6-dichloro-4-nitrophenol, have been shown to potently block its activation nih.gov. Given that sulfation is a potential, though unconfirmed, pathway for this compound, such inhibitors could conceivably modulate its metabolism.

Enzyme Inducers:

The initial formation of this compound from its parent amine, 3,2'-dimethyl-4-aminobiphenyl, is a critical step catalyzed by cytochrome P450 (CYP) enzymes. The expression and activity of these enzymes can be enhanced by various inducers. Studies on the parent compound of N-OH-ABP, 4-aminobiphenyl (ABP), have shown that exposure to substances like Aroclor 1254, phenobarbital, and methylcholanthrene can induce the N-hydroxylation activity in the liver of several species nih.gov. This induction of CYP enzymes, particularly CYP1A2, would lead to an increased production of the N-hydroxy metabolite, thereby influencing its subsequent metabolic fate. It is highly probable that similar inducers would affect the metabolism of 3,2'-dimethyl-4-aminobiphenyl, thus altering the levels of its N-hydroxy derivative.

Regulator Type Regulator Target Enzyme/Pathway Effect on Metabolism Compound Reference
InhibitorParaoxonEsterase/Deacetylase (microsomal, mitochondrial/nuclear)Inhibition of activationThis compound nih.gov
Inhibitor2,6-dichloro-4-nitrophenolThermostable Phenol Sulfotransferase (TS-PST)Inhibition of activationN-hydroxy-4-aminobiphenyl nih.gov
InducerAroclor 1254Mixed Function Oxygenases (e.g., CYP1A2)Increased N-hydroxylation4-aminobiphenyl nih.gov
InducerPhenobarbitalMixed Function OxygenasesIncreased N-hydroxylation4-aminobiphenyl nih.gov
InducerMethylcholanthreneMixed Function OxygenasesIncreased N-hydroxylation4-aminobiphenyl nih.gov

Polymorphism of Metabolic Enzymes and its Impact on Biochemical Processing

Genetic polymorphisms in the enzymes responsible for metabolizing xenobiotics can lead to significant inter-individual variations in susceptibility to their toxic and carcinogenic effects. The metabolism of this compound is particularly influenced by polymorphisms in N-acetyltransferases (NATs) and cytochrome P450s (CYPs).

N-acetyltransferase 2 (NAT2) Polymorphism:

The O-acetylation of this compound is a critical activation step, and this reaction is catalyzed by N-acetyltransferase 2 (NAT2). The NAT2 gene is highly polymorphic in human populations, leading to three main phenotypes: rapid, intermediate, and slow acetylators nih.gov. The rate of O-acetylation of N-hydroxy arylamines is dependent on the NAT2 acetylator status. Individuals with the rapid acetylator phenotype would be expected to more efficiently convert this compound to its unstable and highly reactive acetoxy ester, potentially leading to higher levels of DNA adduct formation. Conversely, slow acetylators would metabolize the compound via this pathway at a lower rate. Therefore, the NAT2 polymorphism is a crucial determinant of the extent of metabolic activation of this compound.

Cytochrome P450 (CYP) Polymorphism:

Enzyme Polymorphism Phenotype Impact on this compound Metabolism Reference
N-acetyltransferase 2 (NAT2)Various SNPsRapid, Intermediate, Slow AcetylatorAffects the rate of O-acetylation (activation). Rapid acetylators may have higher rates of activation. nih.govnih.gov
Cytochrome P450 1A2 (CYP1A2)Various SNPsHigh or Low Activity/InducibilityAffects the rate of N-hydroxylation (formation). High activity may lead to increased formation from the parent amine. nih.govnih.gov

Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation from N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl and its Activated Esters

The formation of DNA adducts by this compound (N-hydroxy-DMABP) is a critical step in the initiation of carcinogenesis associated with its parent compound, 3,2'-dimethyl-4-aminobiphenyl (DMABP). nih.govnih.gov This process is contingent upon the conversion of the N-hydroxy metabolite into more reactive electrophilic esters, which can then covalently bind to DNA. nih.gov The nature and quantity of these adducts can be influenced by the specific activation pathway, be it chemical or enzymatic.

Following metabolic activation, N-hydroxy-DMABP gives rise to several distinct DNA adducts. The primary targets for adduction are the purine bases, particularly guanine (B1146940). High-performance liquid chromatography (h.p.l.c.) analysis of DNA modified by activated N-hydroxy-DMABP has consistently identified three major adducts. nih.gov

The most abundant of these is N-(deoxyguanosin-8-yl)-DMABP (dG-C8-DMABP), which accounts for the majority of the lesions. nih.govnih.gov Two other minor but significant adducts have been characterized as 5-(deoxyguanosin-N2-yl)-DMABP (dG-N2-DMABP) and N-(deoxyadenosin-8-yl)-DMABP. nih.govnih.gov These same adducts have been identified in vivo in the liver and colon of rats administered DMABP. nih.gov

DNA AdductAbbreviationSite of AttachmentRelative Abundance (Acid-Catalyzed Reaction)
N-(deoxyguanosin-8-yl)-3,2'-dimethyl-4-aminobiphenyldG-C8-DMABPC8 position of Guanine60-70% nih.gov
5-(deoxyguanosin-N2-yl)-3,2'-dimethyl-4-aminobiphenyldG-N2-DMABPN2 position of Guanine2-3% nih.gov
N-(deoxyadenosin-8-yl)-3,2'-dimethyl-4-aminobiphenyldA-C8-DMABPC8 position of Adenosine1-3% nih.gov
Table 1: Major DNA adducts formed from the reaction of activated this compound with DNA.

N-hydroxy-DMABP can be activated to bind to DNA under acidic conditions. nih.gov Experimental evidence shows a significant pH-dependence on its reactivity. When reacted with calf thymus DNA at a pH of 4.6, N-hydroxy-DMABP resulted in a high level of binding, yielding approximately 370 arylamine residues per 106 nucleotides. In stark contrast, the reaction at a neutral pH of 7.4 produced only about two residues per 106 nucleotides. nih.gov This demonstrates that in an acidic environment, protonation of the hydroxylamino group facilitates the loss of a water molecule, leading to the formation of a highly reactive aryl nitrenium ion, which then readily attacks nucleophilic sites on DNA. nih.gov

Under neutral physiological conditions (pH 7.4), enzymatic pathways are crucial for the activation of N-hydroxy-DMABP. nih.gov A primary mechanism involves O-esterification, particularly O-acetylation. In the presence of S-acetyl coenzyme A (AcCoA), cytosolic enzymes, such as N-acetyltransferases (NATs), can catalyze the transfer of an acetyl group to the hydroxylamino moiety of N-hydroxy-DMABP. nih.gov

This reaction forms an unstable N-acetoxy ester. nih.gov Incubations of N-hydroxy-DMABP with rat hepatic or intestinal cytosol in the presence of AcCoA led to significant DNA binding, reaching levels of 30-80 arylamine residues per 106 nucleotides. nih.gov The N-acetoxy ester is a better leaving group than the hydroxyl group, allowing it to depart and generate the electrophilic aryl nitrenium ion, which subsequently reacts with DNA to form the same adducts observed in acid-catalyzed reactions. nih.gov While AcCoA-dependent activation is significant, studies have not demonstrated DNA binding mediated by 3'-phosphoadenosine-5'-phosphosulfate-dependent sulfotransferases for this compound. nih.gov

The covalent modification of DNA by N-hydroxy-DMABP is mediated by highly reactive electrophilic intermediates. The ultimate electrophile is believed to be the aryl nitrenium ion. wikipedia.orgresearchgate.netimrpress.com This species is generated following the heterolysis of the N–O bond of a protonated N-hydroxyarylamine or its esterified derivatives. nih.govresearchgate.net

The two principal pathways leading to the formation of the reactive intermediate are:

Acid Catalysis: Protonation of the N-hydroxy group, followed by the loss of water. nih.gov

Enzymatic Esterification: Formation of activated esters, such as N-acetoxy-3,2'-dimethyl-4-aminobiphenyl. nih.gov This N-acetoxy ester is a key intermediate that spontaneously decomposes, via the loss of the acetate anion, to form the aryl nitrenium ion. nih.govimrpress.com

These aryl nitrenium ions are potent electrophiles that can attack the electron-rich centers in DNA bases, primarily the C8 and N2 positions of guanine and the C8 position of adenine, to form stable, covalent adducts. nih.govwikipedia.org The relatively long lifetimes of some N-arylnitrenium ions suggest they can act as selective electrophiles within a biological system. imrpress.com

Aromatic amines are known to react with DNA predominantly at the C8 position of guanine. nih.gov Although this site is not strongly nucleophilic, it is a major target for adduction. A proposed mechanism suggests that the final, stable C8 adduct is formed following an initial, transient interaction at a different, more nucleophilic site. nih.govnih.gov

The proposed mechanism involves an initial electrophilic attack by the aryl nitrenium ion on the N7 atom of guanine. nih.govnih.gov The N7 position is the most nucleophilic site in guanine. This initial binding forms an unstable N7-adduct intermediate. This intermediate is postulated to subsequently undergo a rearrangement, such as a Dimroth-type rearrangement, leading to the migration of the arylamino group from the N7 position to the C8 position, forming the thermodynamically more stable C8 adduct. nih.govnih.gov Evidence for this mechanism comes from experiments with related aromatic amines where N7-adducts could be trapped and characterized. nih.govnih.gov

While guanine is the primary target for adduction by activated N-hydroxy-DMABP, reactions with adenine also occur, albeit to a lesser extent. Analysis of DNA reacted with N-hydroxy-DMABP under acidic conditions revealed the formation of N-(deoxyadenosin-8-yl)-DMABP. nih.gov This adduct typically constitutes about 1-3% of the total adducts formed, indicating that the C8 position of adenine is also a target for the electrophilic aryl nitrenium ion, though it is significantly less reactive than the C8 position of guanine. nih.gov

Protein Adduct Formation

Metabolically activated arylamines, including this compound, are known to form covalent adducts with proteins. These interactions can alter protein structure and function, serving as a mechanism of toxicity and as biomarkers of exposure.

N-hydroxylated metabolites of arylamines can undergo a co-oxidation reaction with oxyhemoglobin (HbO₂) to form arylnitroso intermediates. acs.org These reactive species are capable of covalently binding to nucleophilic residues on proteins. Hemoglobin, being abundant and readily accessible in the bloodstream, is a primary target for such adduction. The binding of arylamine metabolites to the β-Cys93 residue of hemoglobin is a well-documented phenomenon. acs.org While direct studies on this compound are specific, the principles of arylamine bioactivation suggest a similar pathway. For the related carcinogen 4-aminobiphenyl (B23562) (ABP), stable covalent adducts with hemoglobin have been identified and quantified in vivo. nih.govresearchgate.net These adducts can accumulate with chronic exposure, reflecting the cumulative dose of the carcinogen. researchgate.net The formation of these protein adducts serves as a reliable dosimeter for assessing human exposure to carcinogenic arylamines. researchgate.net

Table 1: Examples of Protein Adduct Formation by Arylamine Metabolites
Parent CompoundReactive MetaboliteTarget ProteinTarget Residue/Adduct TypeReference
4-Aminobiphenyl (ABP)N-Hydroxy-4-aminobiphenyl, NitrosobiphenylHemoglobinCysteine (Sulfinamide Adduct) acs.orgresearchgate.net
Aniline (B41778)N-HydroxyanilineHemoglobinβ-Cys93 (Sulfinamide Adduct) acs.org
4-DimethylaminophenolN,N-dimethylquinonimine (presumed)HemoglobinCysteine 93β (Thioether linkage) nih.gov

The primary mechanism for the covalent binding of many N-hydroxy arylamines to hemoglobin involves the formation of a sulfinic acid amide (sulfinamide) adduct. This process is initiated by the co-oxidation of the N-hydroxy metabolite with oxyhemoglobin, which produces methemoglobin and a reactive nitroso-arene intermediate. acs.org The electrophilic nitroso compound then reacts with the nucleophilic thiol group of specific cysteine residues, most notably the cysteine at position 93 of the β-chain of hemoglobin (β-Cys93). acs.org This reaction results in the formation of an N-hydroxy-sulfenamide, which subsequently rearranges to the more stable sulfinamide adduct. This adduct is a covalent linkage between the nitrogen atom of the arylamine and the sulfur atom of the cysteine residue. Cysteine sulfinic acid (Cys-SO₂⁻) is a known oxidative post-translational modification that can engage in multiple interactions with the protein backbone, potentially leading to structural and functional changes in the protein. nih.gov The formation of such adducts can alter the physiological properties of hemoglobin, affecting its oxygen affinity and allosteric regulation. nih.gov

Involvement of Reactive Oxygen Species in DNA Damage Pathways Mediated by Metabolites

In addition to forming direct covalent adducts with macromolecules, the metabolites of arylamines like 3,2'-dimethyl-4-aminobiphenyl can induce cellular damage indirectly through the generation of reactive oxygen species (ROS). nih.govimrpress.com This oxidative stress pathway represents a significant, parallel mechanism contributing to the compound's genotoxicity and carcinogenicity. nih.gov

The N-hydroxy and nitroso forms of arylamines are capable of redox cycling, a process that generates ROS. nih.govimrpress.com This process often involves the autoxidation of the N-hydroxy metabolite, which can be significantly enhanced by the presence of metal ions, such as copper (Cu(II)), and endogenous reducing agents like NADH. nih.govnih.gov The autoxidation of N-hydroxy-4-aminobiphenyl in the presence of Cu(II) has been shown to rapidly convert it to nitrosobiphenyl, a process that generates hydrogen peroxide (H₂O₂). nih.gov

This production of H₂O₂ is a critical step in the DNA damage pathway. imrpress.comnih.gov Hydrogen peroxide can diffuse across cellular membranes and, in the presence of transition metals like copper or iron, can participate in Fenton-type reactions to produce the highly reactive hydroxyl radical (•OH). mdpi.com The hydroxyl radical is a potent oxidizing agent that can indiscriminately attack nearly all cellular components, including DNA. mdpi.com It can cause a variety of DNA lesions, including strand breaks and, most notably, the oxidation of DNA bases. mdpi.com A common product of this oxidative attack is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG), a mutagenic lesion that is widely used as a biomarker for oxidative DNA damage. nih.govimrpress.com Studies have demonstrated that N-hydroxy arylamines can induce the formation of 8-oxodG both in cell-free systems and in cultured human cells, confirming that oxidative DNA damage plays a crucial role in the carcinogenic process of these compounds, complementing the damage caused by direct DNA adduct formation. nih.gov

Table 2: ROS-Mediated DNA Damage by Arylamine Metabolites
Metabolite FormKey Components of ROS GenerationReactive Oxygen Species (ROS) ProducedResulting DNA DamageReference
N-Hydroxy ArylaminesMetal ions (e.g., Cu(II)), NADHHydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH)Base oxidation (e.g., 8-oxodG), Strand breaks nih.govnih.gov
Nitroso ArylaminesMetal ions, NADHHydrogen Peroxide (H₂O₂)Oxidative lesions nih.govimrpress.com

Compound Reference Table

Table 3: List of Compounds Mentioned
Compound Name
This compound
3,2'-dimethyl-4-aminobiphenyl (DMABP)
4-aminobiphenyl (ABP)
N-hydroxy-4-aminobiphenyl
Nitrosobiphenyl
Aniline
4-Dimethylaminophenol
Hemoglobin
Cysteine
Sulfinic acid amide
Reactive Oxygen Species (ROS)
Hydrogen peroxide (H₂O₂)
Hydroxyl radical (•OH)
7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG)
Nicotinamide adenine dinucleotide (NADH)

Advanced Analytical Techniques for N Hydroxy 3,2 Dimethyl 4 Aminobiphenyl and Its Metabolites/adducts in Research

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl and its related compounds from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prominently used methods in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In the analysis of aminobiphenyl derivatives, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This allows for the effective separation of the parent amine, its hydroxylamine (B1172632) metabolite, and other related compounds. The separated analytes can then be quantified using various detectors, such as UV-Vis, fluorescence, or electrochemical detectors. For instance, HPLC systems have been successfully used to determine levels of 4-aminobiphenyl (B23562) (a related compound) with detection limits varying based on the detector used. researchgate.net A study on a novel anticancer drug utilized a C18 column with an isocratic elution of acetonitrile-water containing formic acid for separation, with UV detection at 320 nm. nih.gov

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For non-volatile or thermally labile compounds like this compound, derivatization is often required to increase their volatility and thermal stability. GC is frequently coupled with mass spectrometry (GC/MS) for highly sensitive and specific detection and quantification of aminobiphenyl-hemoglobin adducts. nih.gov This combination allows for the qualitative and quantitative characterization of the released amine after extraction from biological samples like blood. nih.gov

Table 1: Comparison of Chromatographic Methods for Aminobiphenyl Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a heated column.
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.
Common Detectors UV-Vis, Fluorescence, Electrochemical, Mass Spectrometry.Flame Ionization Detector (FID), Mass Spectrometry (MS).
Application Separation of parent compounds, metabolites, and DNA adducts from biological matrices. ebi.ac.uknih.govQuantification of volatile derivatives and adducts, often coupled with MS. nih.govwho.int

Mass Spectrometry-Based Approaches (e.g., HPLC-ESI-MS/MS, GC-NICI-MS) for Structural Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural identification and sensitive quantification of this compound and its derivatives. When coupled with chromatographic separation, it provides a powerful analytical platform.

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a widely used technique for the analysis of non-volatile and polar compounds. ESI is a soft ionization technique that allows for the ionization of molecules directly from the liquid phase, minimizing fragmentation and preserving the molecular ion. This is particularly useful for the analysis of thermally labile metabolites like N-hydroxy-arylamines. Tandem mass spectrometry (MS/MS) further enhances selectivity and structural elucidation by isolating a specific ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This method has been effectively used for the identification and quantification of various phenolic and flavonoid compounds in complex mixtures. mdpi.com The negative ion detection mode in ESI-MS/MS can be particularly advantageous for the analysis of phenolic compounds, providing simple fragmentation spectra. mdpi.com

Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) is a highly sensitive technique for the detection of electrophilic compounds. After derivatization to make them amenable to GC, the analytes are ionized via NICI, a soft ionization method that often results in the formation of a stable molecular anion with minimal fragmentation. This leads to high sensitivity and specificity, making it suitable for trace-level quantification of carcinogen-DNA adducts.

These mass spectrometry-based methods are crucial for confirming the identity of metabolites and adducts and for their precise quantification in biological samples.

Radiochemical Detection and Quantification (e.g., 32P-Postlabelling) of DNA Adducts

The ³²P-postlabelling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, even when present at very low levels (one adduct in 10⁷–10¹⁰ nucleotides). This technique is particularly valuable for studying the genotoxicity of compounds like this compound.

The assay involves the following general steps:

Isolation and enzymatic digestion of DNA exposed to the carcinogen into 3'-mononucleotides.

Enrichment of the adducted nucleotides.

Transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

Detection and quantification of the adducts by autoradiography and scintillation counting.

Research on the related compound, N-hydroxy-4-aminobiphenyl (N-OH-ABP), has demonstrated that ³²P-postlabelling analysis of DNA from treated human urothelial cells reveals the presence of several radioactive spots corresponding to different DNA adducts. ebi.ac.uknih.gov The chromatographic properties of these adducts on TLC can be compared with those of synthetic standards to aid in their identification. nih.gov For instance, the major adduct formed from N-OH-ABP has been identified as N-(deoxyguanosin-8-yl)-4-aminobiphenyl. ebi.ac.uk The sensitivity of this method makes it a cornerstone in the study of DNA damage caused by aromatic amines. nih.gov

Immunochemical Assays (e.g., ELISA, Immunohistochemistry) for Adduct Detection and Mapping

Immunochemical assays utilize the high specificity of antibodies to detect and quantify carcinogen-DNA adducts. These methods are often used to complement other analytical techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound, polyclonal antibodies have been raised against DNA modified by this compound. nih.gov Competitive ELISA can then be used to quantify the amount of these specific adducts in a sample. In this format, the sample containing the adducts competes with a known amount of labeled adduct for binding to a limited number of antibody binding sites. The signal is inversely proportional to the concentration of adducts in the sample. This technique has been shown to be highly sensitive, capable of detecting adducts at the femtomole level. nih.gov

Immunohistochemistry (IHC) allows for the visualization of adducts within the cellular and tissue context. This technique uses antibodies to detect the specific adducts in tissue sections. The antibody-antigen interaction is visualized using a chromogenic or fluorescent label. IHC studies have been used to examine the formation of 3,2'-dimethyl-4-aminobiphenyl (DMAB)-DNA adducts in various organs of experimental animals. nih.gov These studies have shown specific nuclear staining in the target tissues, indicating the localization of DNA adduct formation. nih.govnih.gov The intensity of the staining can provide a semi-quantitative measure of the extent of DNA damage in different cell types and tissues. nih.gov

Table 2: Overview of Immunochemical Assays for Adduct Detection

TechniquePrincipleKey Findings for DMAB-DNA Adducts
ELISA Competitive binding of sample adducts and labeled adducts to a specific antibody.Can quantify adduct levels with high sensitivity (detects as little as 5 fmol of adducts). nih.gov
Immunohistochemistry In situ detection of adducts in tissue sections using specific antibodies.Demonstrates nuclear localization of adducts in target organs like the bladder and intestines. nih.gov
Immunofluorescence Similar to IHC but uses a fluorescent label for visualization.The intensity of fluorescence is proportional to the dose of the carcinogen administered. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of chemical compounds, including this compound and its metabolites.

In the context of adduct characterization, NMR plays a crucial role. After synthesis of a suspected adduct, its NMR spectrum can be compared with the adduct isolated from biological samples to confirm its identity. This has been done for adducts of the related compound N-hydroxy-4-acetylaminobiphenyl, where proton NMR and mass spectrometry were used to identify the structures of adducts as 3-(deoxyguanosine-N²-yl)-4-acetylaminobiphenyl and N-(deoxyguanosine-8-yl)-4-acetylaminobiphenyl. nih.gov

Investigative Studies in Experimental Systems

In Vitro Enzyme and Cell Culture Models for Metabolic and Mechanistic Investigations

In vitro systems, including isolated enzyme fractions, cultured cells, and bacterial assays, provide controlled environments to dissect the specific biochemical reactions and cellular responses involving N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl and its parent compound, 3,2'-dimethyl-4-aminobiphenyl (DMAB).

Studies with Isolated Microsomal and Cytosolic Fractions

Investigations using subcellular fractions from the liver have been instrumental in identifying the enzymes involved in the metabolism of DMAB and its N-hydroxy metabolite.

Hepatic Transformation: Studies with rat liver homogenates have demonstrated that the liver transforms DMAB into several metabolites. nih.gov These metabolites are then rapidly transferred in a conjugated form to the intestine via the bile. nih.gov This indicates a significant role for hepatic enzymes in the initial processing of the parent compound.

Enzymatic Conjugation: The formation of glucuronide and sulfate (B86663) conjugates of C-hydroxylated DMAB and C-hydroxylated-N-acetyl-DMAB has been identified. nih.gov The presence of N-hydroxy-N-glucuronide of DMAB as a major metabolite in hamster urine and bile, as well as in rat bile, highlights the importance of glucuronidation in the metabolism of N-hydroxylated intermediates. nih.gov

Acetyl Coenzyme A (AcCoA) Dependent Activation: Research on the related compound N-hydroxy-4-aminobiphenyl (N-OH-ABP) in human urothelial cell (HUC) cytosols has shown AcCoA-dependent binding to RNA and DNA. nih.gov This suggests that cytosolic acetyltransferases may play a critical role in the activation of N-hydroxy arylamines, a pathway that could be relevant for this compound.

Investigations in Cultured Mammalian Cells (e.g., Urothelial Cells, Hepatic Cells)

Cultured mammalian cells offer a more integrated system than isolated enzymes to study metabolic activation and its consequences within a cellular context.

Metabolic Activation in Urothelial Cells: Studies with normal human urothelial cells (HUC) have shown that these cells can metabolize N-hydroxy arylamines. For instance, after exposure to N-OH-ABP, HUCs were found to produce both the parent amine (4-aminobiphenyl) and its acetylated form (4-acetylaminobiphenyl), indicating the presence of N-acetyltransferase activity within these target cells. nih.gov Furthermore, these cells are capable of activating both acetylated and non-acetylated N-hydroxy metabolites of carcinogenic arylamines. nih.gov

DNA Repair Synthesis: The induction of unscheduled DNA synthesis (UDS), a measure of DNA repair, has been observed in human urothelial cell lines and primary cultures upon exposure to various N-hydroxy arylamines, including N-OH-ABP. nih.gov This demonstrates that these cells possess the enzymatic machinery to convert N-hydroxy metabolites into DNA-damaging species, triggering a cellular repair response.

Role of Glucuronidation: The N-glucuronide of N-OH-ABP was shown to induce UDS in the HCV 29 human urothelial cell line, suggesting that this conjugate can be taken up by the cells and subsequently hydrolyzed to the reactive N-hydroxy metabolite. nih.gov Conversely, the inability of the N-glucuronide of N-hydroxy-2-aminonaphthalene to induce UDS under the same conditions suggests that the metabolic handling of glucuronide conjugates can vary depending on the specific arylamine. nih.gov

Bacterial Mutagenicity Assays for Investigating Fundamental Mutational Mechanisms

Bacterial reverse mutation assays, such as the Ames test, are widely used to assess the mutagenic potential of chemical compounds and to understand the role of metabolic activation in inducing genetic mutations.

Requirement for Metabolic Activation: The parent compound, 3-aminobiphenyl, exhibits mutagenicity in Salmonella typhimurium strains TA98 and TA100 only in the presence of a metabolic activation system (S9 mix) derived from rat liver. surrey.ac.uk This indicates that the parent amine itself is not directly mutagenic but requires enzymatic conversion to a reactive form.

Direct Mutagenicity of N-Hydroxy Metabolites: In contrast to the parent amine, N-hydroxy-4-aminobiphenyl is a potent direct-acting mutagen in both TA98 and TA100 strains, demonstrating that N-hydroxylation is a critical step in the activation pathway leading to mutagenicity. surrey.ac.uk However, the mutagenicity of N-hydroxy-3-aminobiphenyl was not observed in either strain, suggesting structural features of the molecule influence its genotoxicity. surrey.ac.uk

Role of N-Acetyltransferase (NAT): Studies using Salmonella typhimurium strains with varying levels of N-acetyltransferase activity have established a correlation between increased NAT activity and increased mutagenicity of 4-aminobiphenyl (B23562) (4-ABP). nih.gov Strains overexpressing the NAT/OAT gene were significantly more sensitive to the mutagenic effects of 4-ABP and its acetylated derivative, supporting the role of O-acetylation of the N-hydroxy metabolite as a key activation step. nih.gov

In Vivo Animal Model Research for Understanding Biochemical Pathways

Animal models, particularly rodents, have been invaluable for studying the in vivo metabolism and organ-specific effects of this compound and its parent amine.

Rodent Models (e.g., Rats, Hamsters, Mice) in Metabolic Activation Studies

Rat Models: In F344 rats, intraperitoneal administration of this compound has been shown to induce prostate carcinomas in a dose-dependent manner. nih.gov This model has been highlighted as a relatively specific method for inducing prostate tumors. nih.gov Studies in ACI/seg rats have also demonstrated the carcinogenicity of this compound, leading to colon carcinomas. nih.gov The metabolism of DMAB in Wistar rats involves hepatic transformation and excretion of metabolites primarily through the bile into the intestine. nih.gov

Hamster Models: The Syrian golden hamster is susceptible to both urinary bladder and intestinal carcinogenesis from DMAB. nih.govnih.gov A key metabolite, the N-hydroxy-N-glucuronide of DMAB, has been identified as a major metabolite in the urine and bile of hamsters. nih.govnih.gov The routes of excretion of this transport form of the carcinogen correlate with the primary tumor sites in this species. nih.govnih.gov

Mouse Models: While specific studies on this compound in mice were not the focus of the provided context, research on the related compound 4-aminobiphenyl (ABP) in mice has provided insights into the role of specific enzymes. For example, studies using Cyp1a2 knockout mice have investigated the role of this cytochrome P450 enzyme in the metabolic activation of ABP. oup.com

Comparative Metabolic Studies Across Various Animal Species

Comparing the metabolism of DMAB and its N-hydroxy derivative across different animal species reveals important differences that can explain species-specific organ tropism.

Rat vs. Hamster Metabolism: A significant comparative finding is the differential excretion of the N-hydroxy-N-glucuronide of DMAB. nih.govnih.gov In hamsters, this metabolite is found in both urine and bile, which aligns with the induction of both urinary bladder and intestinal tumors. nih.govnih.gov In contrast, in F344 rats, this glucuronide is a major biliary metabolite but is not found in the urine, correlating with the primary development of intestinal tumors in this species. nih.govnih.gov

Acetylator Phenotype: Research in Syrian hamsters congenic at the N-acetyltransferase 2 (NAT2) locus has shown that N-hydroxy-PhIP O-acetyltransferase activity is significantly higher in the liver, small intestine, and esophagus of rapid acetylator hamsters compared to slow acetylators. researchgate.net While this study focused on a different heterocyclic amine, it underscores the importance of genetic polymorphisms in metabolic enzymes in determining tissue-specific activation and susceptibility, a principle that is also relevant to the metabolism of this compound.

Influence of Genetic Factors (e.g., Acetylator Genotype) on Biochemical Processes in Animal Models

The metabolism of arylamine carcinogens, including the bioactivation of their N-hydroxy metabolites, is significantly influenced by genetic polymorphisms in drug-metabolizing enzymes. A key genetic factor is the acetylator genotype, which pertains to the activity of the N-acetyltransferase (NAT) enzymes. In animal models such as the Syrian hamster, two NAT isozymes, NAT1 and NAT2, play crucial roles. The NAT2 enzyme is polymorphic, leading to rapid, intermediate, and slow acetylator phenotypes. nih.govnih.gov

The biochemical processes affected by the acetylator genotype include both N-acetylation (often a detoxification step) and O-acetylation (a critical metabolic activation step). The O-acetylation of N-hydroxy-arylamines, such as this compound, by NAT enzymes produces highly reactive N-acetoxyarylamine esters that readily bind to DNA, forming adducts. oup.com

Studies in congenic Syrian hamsters, which differ only at the NAT2 gene locus, have provided significant insights. It has been demonstrated that the N-acetylation of 3,2'-dimethyl-4-aminobiphenyl is dependent on the NAT2 acetylator genotype. oup.com More importantly, the metabolic activation of its N-hydroxy metabolite via O-acetylation is also strongly influenced by this genetic polymorphism. Partially purified NAT2 from rapid acetylator hamsters catalyzes the O-acetylation of this compound at rates over tenfold higher than the NAT2 enzyme from slow acetylator hamsters. oup.com This indicates that rapid acetylators have a genetically determined higher capacity to bioactivate this carcinogen within target tissues like the colon. oup.com This finding is consistent with the observation that rapid acetylator hamsters develop a significantly higher number of preneoplastic lesions (aberrant crypt foci) in the colon compared to slow acetylators following DMABP administration. oup.com

The inheritance of this trait follows a simple Mendelian pattern, with two codominant alleles at a single gene locus determining the rapid, intermediate, and slow acetylator phenotypes observed in hamster populations. nih.gov

Influence of Acetylator Genotype on Biochemical Reactions Involving 3,2'-dimethyl-4-aminobiphenyl and its Metabolites in Hamster Models

Biochemical ProcessEnzymeInfluence of Rapid vs. Slow Acetylator GenotypeReference
N-acetylation of 3,2'-dimethyl-4-aminobiphenylNAT2Genotype-dependent activity. oup.com
O-acetylation of this compoundNAT2Rate is >10-fold higher in rapid acetylators. oup.com
O-acetylation of this compoundNAT1Catalyzes the reaction, but is independent of the NAT2 genotype. oup.com
Formation of Aberrant Crypt Foci in ColonN/A3-fold higher incidence in rapid acetylators. oup.com
Overall DMABP-DNA Adduct Levels in TissuesN/ANo significant difference observed between genotypes. nih.gov

Theoretical and Computational Research Aspects

Quantum Chemical Calculations for Molecular Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular structure and reactivity of chemical compounds. While specific DFT studies on N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl are not extensively available in the public domain, we can infer its likely electronic properties and reactivity based on established principles and computational studies of related aromatic amines.

The geometry of this compound would be optimized to find the most stable conformation, considering the dihedral angle between the two phenyl rings and the orientation of the N-hydroxy and methyl groups. The presence of the methyl groups is expected to induce a non-planar conformation, which can influence its electronic properties and biological activity.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. For carcinogenic arylamines, the reactivity of the N-hydroxy metabolite is a key determinant of its ability to form adducts with biological macromolecules.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict the sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen and oxygen atoms of the N-hydroxy group, as well as specific carbons in the aromatic rings, are expected to be key sites of reactivity.

Furthermore, computational methods can predict various physicochemical properties. While experimental data is often the gold standard, in its absence, in silico predictions provide valuable insights.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C14H15NO PubChem
Molecular Weight 213.28 g/mol PubChem
XLogP3 3.8 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 1 PubChem
Rotatable Bond Count 2 PubChem
Monoisotopic Mass 213.115014365 g/mol PubChem
Polar Surface Area 29.46 Ų PubChem

Note: These values are computationally predicted and have not been experimentally verified.

Molecular Modeling of Enzyme-Substrate Interactions

The metabolic activation of 3,2'-dimethyl-4-aminobiphenyl to its ultimate carcinogenic form, a reactive nitrenium ion, is a multi-step process mediated by various enzymes. Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are instrumental in understanding the interactions between the N-hydroxy metabolite and these enzymes.

The primary enzymes involved in the bioactivation of aromatic amines are Cytochrome P450 (CYP) enzymes, which catalyze the initial N-hydroxylation, and N-acetyltransferases (NATs) or sulfotransferases (SULTs), which catalyze the subsequent esterification of the N-hydroxy group.

Molecular docking studies can predict the binding orientation of this compound within the active site of these enzymes. The binding affinity and pose are influenced by factors such as the size and shape of the active site, as well as specific interactions like hydrogen bonds and hydrophobic contacts between the substrate and amino acid residues. For instance, the orientation of the N-hydroxy group relative to the catalytic residues of NATs or the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in SULTs is critical for the efficiency of the esterification reaction.

QM/MM simulations provide a more detailed and dynamic picture of the enzyme-substrate interactions and the catalytic mechanism. In a QM/MM approach, the substrate and the key active site residues are treated with quantum mechanics, which allows for the description of bond breaking and formation, while the rest of the protein and solvent are treated with classical molecular mechanics. This hybrid approach is computationally efficient and can provide valuable insights into the reaction energetics and transition states.

While specific molecular modeling studies on this compound are scarce, research on other N-hydroxy arylamines has shown that the substrate specificity of NATs and SULTs is determined by the precise architecture of their active sites. uri.edu The two methyl groups in this compound are expected to play a significant role in its interaction with these enzymes, potentially influencing its metabolic fate and carcinogenic potential.

Simulations of DNA and Protein Adduct Formation

The ultimate electrophilic species derived from this compound, the nitrenium ion, can react with nucleophilic sites in DNA and proteins, forming covalent adducts. Computational simulations, particularly molecular dynamics (MD) and QM/MM methods, are employed to study the structure, dynamics, and energetic aspects of this adduct formation.

DNA Adducts: The primary targets for arylamine-derived nitrenium ions in DNA are the C8 and N2 positions of guanine (B1146940) and, to a lesser extent, the C8 position of adenine. The formation of these adducts can lead to conformational changes in the DNA double helix, which can interfere with DNA replication and repair, ultimately leading to mutations.

MD simulations can be used to model the structure and dynamics of DNA duplexes containing these adducts. nih.gov These simulations can reveal how the bulky adduct affects the local DNA structure, including changes in base pairing, helical twist, and bending. The conformational preferences of the adducted nucleotide (e.g., syn vs. anti conformation of the glycosidic bond) can also be investigated. These structural perturbations are believed to be a key factor in the differential processing of these adducts by DNA polymerases and repair enzymes.

QM/MM simulations can be employed to study the reaction mechanism of adduct formation, providing insights into the reaction pathways, transition states, and the factors that determine the regioselectivity of the attack on the DNA bases.

Protein Adducts: While less studied than DNA adducts, the reaction of arylamine nitrenium ions with proteins can also have significant biological consequences. Nucleophilic amino acid residues, such as cysteine, histidine, and lysine, are potential targets for adduction. The formation of protein adducts can lead to the inactivation of enzymes, disruption of cellular signaling pathways, and the generation of an immune response.

Computational modeling can be used to predict the potential sites of adduction on proteins and to study the structural and functional consequences of such modifications. Molecular docking can identify potential binding sites for the reactive metabolite on a protein, and MD simulations can be used to assess the stability of these interactions and the resulting conformational changes in the protein.

Table 2: Commonly Studied DNA Adducts of Aromatic Amines

Adduct Position of Attachment Significance
N-(Deoxyguanosin-8-yl) adduct C8 of Guanine Major adduct for many arylamines, often leads to G to T transversions.
5-(Deoxyguanosin-N2-yl) adduct N2 of Guanine Can cause significant distortion of the DNA helix.

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Probes

The advancement of our understanding of N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl heavily relies on the development of more sensitive and specific research tools. Current analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV), fluorescence, or electrochemical detectors, have been instrumental in quantifying aromatic amines and their derivatives. researchgate.net However, future research will necessitate the creation of novel molecular probes and highly sensitive detection methodologies.

The synthesis of isotopically labeled this compound and its metabolites will be crucial for metabolic tracer studies and for use as internal standards in mass spectrometry-based quantification. nih.gov Furthermore, the development of monoclonal antibodies with high specificity for this compound and its unique DNA adducts would enable more precise immunohistochemical localization in tissues and the development of sensitive immunoassays for biomonitoring.

Elucidation of Remaining Unidentified Metabolites or Adducts

While significant progress has been made in identifying the metabolic pathways of aromatic amines, the complete metabolic profile of this compound is likely not fully elucidated. Early studies on the parent compound, DMABP, indicated the formation of several metabolites in vivo. nih.gov For this compound, it is probable that additional, currently unidentified, metabolites and conjugation products exist.

Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize these unknown metabolites in various biological matrices. A key area of investigation is the comprehensive identification of all DNA adducts formed from this compound. The ³²P-postlabeling assay has been a cornerstone in detecting DNA adducts of aromatic amines, revealing a complex pattern of adduct formation. nih.govnih.govnih.gov However, this technique has limitations in providing structural information. The transition to liquid chromatography-mass spectrometry (LC-MS) based methods offers the potential to not only detect but also definitively identify novel adduct structures. nih.gov For instance, studies on the related compound 4-aminobiphenyl (B23562) (4-ABP) have identified various adducts, including N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), and have begun to explore the full spectrum of DNA damage. who.int Similar comprehensive efforts are needed for this compound to understand its complete genotoxic potential.

Advanced Mechanistic Insights into Enzyme-Mediated Transformations and Adduct Repair Pathways

The metabolic activation of this compound is a critical step in its carcinogenicity, primarily mediated by phase II metabolizing enzymes. N-acetyltransferases (NATs) and sulfotransferases (SULTs) are known to play a significant role in the O-esterification of N-hydroxy arylamines, leading to the formation of reactive intermediates that readily bind to DNA. nih.govnih.govnih.gov

Future research should aim to provide more detailed kinetic data for the specific enzymes involved in the bioactivation of this compound. Understanding the substrate specificity and efficiency of different human NAT and SULT isoforms towards this compound will be crucial for assessing inter-individual differences in susceptibility.

Conversely, the cellular mechanisms for repairing the DNA adducts formed by this compound are not fully understood. Aromatic amine-DNA adducts are generally repaired by the nucleotide excision repair (NER) pathway. nih.govmdpi.com However, the efficiency and fidelity of repair for the specific adducts derived from this compound remain to be determined. Advanced research could involve the use of gene-editing technologies, such as CRISPR-Cas9, to create cell lines deficient in specific DNA repair pathways. These models would be invaluable in dissecting the precise roles of different repair mechanisms in mitigating the genotoxic effects of this compound. Furthermore, investigating how these adducts are recognized and processed by the DNA repair machinery at a structural level will provide fundamental insights into the initial steps of chemical carcinogenesis. oup.com

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Mapping

To gain a holistic understanding of the biological consequences of exposure to this compound, future research must move towards the integration of multiple "omics" datasets. This includes transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles).

By combining these datasets, researchers can construct comprehensive biochemical pathway maps that illustrate the global cellular response to this compound. For example, transcriptomic analysis can identify genes that are up- or down-regulated upon exposure, providing clues about the cellular stress responses and signaling pathways that are activated. Proteomic studies can then confirm whether these changes in gene expression translate to altered protein levels and can also identify post-translational modifications of key proteins involved in metabolism and DNA repair. Metabolomic analysis can provide a snapshot of the metabolic state of the cell, revealing changes in endogenous metabolite levels that may result from the biotransformation of this compound or from its downstream effects on cellular function.

While no studies have yet applied a full multi-omics approach specifically to this compound, the framework for such investigations exists and has been applied to other carcinogens. The integration of these large-scale datasets will be essential for identifying novel biomarkers of exposure and effect, and for building predictive models of toxicity and carcinogenic risk.

Q & A

Q. What are the key physicochemical properties of N-Hydroxy-3,2'-dimethyl-4-aminobiphenyl, and how are they experimentally determined?

The compound’s physicochemical properties are critical for experimental design. Key properties include:

  • Boiling point : 441.8°C at 760 mmHg (determined via gas chromatography or distillation).
  • Density : 1.113 g/cm³ (measured using a pycnometer).
  • Refractive index : 1.586 (determined with a refractometer).
  • Hydrogen bonding capacity : 2 donors and 2 acceptors (calculated using molecular modeling software).
  • Topological polar surface area : 58.6 Ų (computed via tools like Molinspiration).

These properties guide solvent selection, stability assessments, and analytical method development (e.g., HPLC conditions). Experimental validation often involves cross-referencing with computational tools like Gaussian for molecular dynamics .

Q. What synthetic routes are available for this compound derivatives, and how do structural modifications affect biological activity?

A four-step synthesis involves:

Condensation : Reacting 3-methylbutan-2-one with substituted benzaldehydes and ammonium acetate to form piperidin-4-ones.

Baeyer-Villiger oxidation : Using m-chloroperbenzoic acid to introduce the N-hydroxy group.

Thiosemicarbazone formation : Refluxing with thiosemicarbazide in ethanol.

Structural variations (e.g., aryl substituents) significantly alter antibacterial and antifungal activity. For example, electron-withdrawing groups on the phenyl ring enhance activity against Staphylococcus aureus and Aspergillus spp., as shown in Table 2 of a 2008 study .

Advanced Research Questions

Q. How does metabolic activation of this compound contribute to its carcinogenicity, and what enzymatic pathways are involved?

The compound is metabolized via N-acetyltransferases (NATs) and O-acetyltransferases (OATs) to form DNA-reactive electrophiles. Key steps:

  • Acetyl-CoA-dependent activation : Enzymatic O-acetylation by NAT/OAT generates O-acetylated intermediates, which bind DNA to form adducts (e.g., dG-C8-ABP) .
  • Species and tissue specificity : Rat liver cytosol shows 10-fold higher OAT activity than human bladder cytosol, explaining interspecies differences in carcinogenicity .

Experimental design tip : Use in vitro assays with radiolabeled acetyl-CoA and plasmid DNA to quantify adduct formation .

Q. What contradictions exist in the literature regarding the role of N-hydroxy arylamines in DNA adduct formation, and how can they be resolved?

Contradictions arise from:

  • Enzyme specificity : Some studies report NAT/OAT activity correlates with acetylation phenotype in human bladder, while others find no such link in liver .
  • Adduct persistence : DNA adducts in rat prostate (target tissue) persist longer than in non-target tissues, but this varies with hormonal modulation (e.g., testosterone propionate) .

Q. Resolution strategies :

  • Use knockout models to isolate NAT/OAT contributions.
  • Apply LC-MS/MS for precise adduct quantification across tissues .

Q. How do chemopreventive agents like selenium modulate the mutagenicity of this compound?

Selenium compounds (e.g., selenocysteine) reduce mutagenicity by:

  • Scavenging electrophilic intermediates : Selenium’s nucleophilic thiol groups trap reactive O-acetylated metabolites.
  • Enhancing DNA repair : Selenium upregulates base excision repair (BER) pathways.

Experimental validation : Ames tests with Salmonella typhimurium TA98 show a 40–60% reduction in mutagenicity when 1 µM sodium selenite is co-administered .

Q. What in vivo models are most suitable for studying the carcinogenic effects of this compound, and what dosing regimens are optimal?

  • Rat models : Fischer 344 rats dosed with 50 mg/kg via intraperitoneal injection twice weekly for 20 weeks develop invasive prostate carcinomas. Co-administration of testosterone propionate accelerates tumorigenesis .
  • DNA adduct monitoring : Use ³²P-postlabeling to track adducts in target tissues (e.g., prostate) vs. non-target tissues (e.g., liver) .

Limitation : Rodent models may not fully replicate human metabolic phenotypes due to NAT/OAT activity differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.